(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the methoxybenzyl group and the methyl group in the structure of this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane typically involves the reaction of 4-methoxybenzyl chloride with a suitable diazepane precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The diazepane ring can be reduced to form a piperazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-methoxybenzyl)piperazine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the diazepane ring.
1-(4-Methoxyphenyl)-2-methyl-1,2-diazepane: Similar structure but with a different substitution pattern on the diazepane ring.
Uniqueness
®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane is unique due to the presence of both the methoxybenzyl group and the methyl group on the diazepane ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a diazepane ring with a methoxybenzyl substituent. The molecular formula is C13H18N2O with a molecular weight of approximately 218.3 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound acts as a ligand for specific enzymes, influencing their activity through competitive or non-competitive inhibition. Its binding affinity is enhanced by the structural features provided by the benzyl and methyl groups.
- Receptor Modulation : It may modulate neurotransmitter receptors, particularly GABA receptors, which are crucial in mediating anxiolytic effects similar to other diazepam derivatives.
Biological Activities
The compound has been studied for several biological activities:
- Anxiolytic Effects : Like many diazepane derivatives, it exhibits potential anxiolytic properties by modulating GABAergic transmission.
- Antidepressant Activity : Preliminary studies suggest that it may also have antidepressant effects, although further research is required to establish this conclusively.
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential for further development in antimicrobial therapies .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anxiolytic | Modulation of GABA receptors | |
Antidepressant | Potential effects observed | |
Antimicrobial | Activity against Gram-positive bacteria |
Research Studies
- GABA Receptor Interaction Study : A study demonstrated that this compound significantly increased GABA receptor activity in vitro, suggesting its role as a positive allosteric modulator.
- Antimicrobial Testing : In vitro tests showed that derivatives of this compound exhibited varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be between 50 µg/mL and 200 µg/mL depending on the derivative .
- Pharmacological Profiling : A pharmacological study assessed the compound's effects on motor coordination and electroshock-induced seizures in animal models, comparing it with classical benzodiazepines. Results indicated lower toxicity and preserved motor function at therapeutic doses .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(5R)-1-[(4-methoxyphenyl)methyl]-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C14H22N2O/c1-12-7-9-16(10-8-15-12)11-13-3-5-14(17-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3/t12-/m1/s1 |
InChI Key |
CFCMHELKVQNTLH-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1CCN(CCN1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.